4-Amino-N,6-dimethyl-2-pyridinecarboxamide
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Overview
Description
4-amino-N,6-dimethylpicolinamide is a chemical compound with the molecular formula C8H11N3O2. It is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group and two methyl groups attached to a picolinamide structure, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N,6-dimethylpicolinamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-amino-2,6-dimethoxypyrimidine with appropriate reagents to introduce the desired functional groups. The reaction conditions often include the use of solvents such as anhydrous methanol and catalysts like Lewis acids .
Industrial Production Methods
Industrial production of 4-amino-N,6-dimethylpicolinamide may involve optimized synthetic routes to ensure high yield and purity. The process typically includes steps such as addition reactions, condensation reactions, and cyclization reactions, followed by purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-amino-N,6-dimethylpicolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted picolinamide compounds .
Scientific Research Applications
4-amino-N,6-dimethylpicolinamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-amino-N,6-dimethylpicolinamide involves its interaction with specific molecular targets. For instance, it acts as a CCR6 antagonist, blocking the CCR6 receptor and inhibiting T cell migration. This action is mediated through its binding to the receptor, which prevents the receptor’s interaction with its natural ligand . The compound’s selectivity and potency are attributed to its binding kinetics and molecular structure .
Comparison with Similar Compounds
4-amino-N,6-dimethylpicolinamide can be compared with other similar compounds, such as:
PF-07054894: A novel CCR6 antagonist with similar structural features and biological activity.
N,N-dimethylpyridin-4-amine: Another compound with a dimethylpyridine structure, used in different applications.
The uniqueness of 4-amino-N,6-dimethylpicolinamide lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C8H11N3O |
---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
4-amino-N,6-dimethylpyridine-2-carboxamide |
InChI |
InChI=1S/C8H11N3O/c1-5-3-6(9)4-7(11-5)8(12)10-2/h3-4H,1-2H3,(H2,9,11)(H,10,12) |
InChI Key |
MBYBPSAVZBEFCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C(=O)NC)N |
Origin of Product |
United States |
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